molecular formula C28H20FN3O4 B11516691 [1-(2-fluorobenzyl)-1H-benzimidazol-2-yl](phenyl)methyl 2-nitrobenzoate

[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl](phenyl)methyl 2-nitrobenzoate

Cat. No.: B11516691
M. Wt: 481.5 g/mol
InChI Key: HLPNYBVVSFSEFN-UHFFFAOYSA-N
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Description

{1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHYL 2-NITROBENZOATE: is a complex organic compound that features a benzodiazole core, substituted with a fluorophenyl group and a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHYL 2-NITROBENZOATE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole core, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final step involves esterification with 2-nitrobenzoic acid under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole core, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized benzodiazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzodiazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The fluorophenyl group enhances binding affinity and specificity towards biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of {1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHYL 2-NITROBENZOATE involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding to proteins, while the nitrobenzoate moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • {1-[(2-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHYL 2-NITROBENZOATE
  • {1-[(2-BROMOPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHYL 2-NITROBENZOATE

Uniqueness

The presence of the fluorophenyl group in {1-[(2-FLUOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHYL 2-NITROBENZOATE imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chloro- and bromo-substituted analogs. This makes it particularly valuable in applications requiring high specificity and stability.

Properties

Molecular Formula

C28H20FN3O4

Molecular Weight

481.5 g/mol

IUPAC Name

[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-phenylmethyl] 2-nitrobenzoate

InChI

InChI=1S/C28H20FN3O4/c29-22-14-6-4-12-20(22)18-31-25-17-9-7-15-23(25)30-27(31)26(19-10-2-1-3-11-19)36-28(33)21-13-5-8-16-24(21)32(34)35/h1-17,26H,18H2

InChI Key

HLPNYBVVSFSEFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F)OC(=O)C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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